N-(2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
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Overview
Description
N-(2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a urea linkage, and a dimethoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a nucleophilic aromatic substitution reaction.
Formation of the Urea Linkage: The urea linkage is formed by reacting an amine with an isocyanate or a carbamate under controlled conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)ethylamides: These compounds share the dimethoxyphenyl group and exhibit similar biological activities.
Pyrrolidinone Derivatives: Compounds with a pyrrolidinone ring structure, which may have comparable chemical properties and reactivity.
Uniqueness
N-(2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is unique due to its specific combination of structural features, including the pyrrolidinone ring, urea linkage, and dimethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-11(22)18-6-7-19-17(24)20-12-8-16(23)21(10-12)13-4-5-14(25-2)15(9-13)26-3/h4-5,9,12H,6-8,10H2,1-3H3,(H,18,22)(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTOKVZBNWXRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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